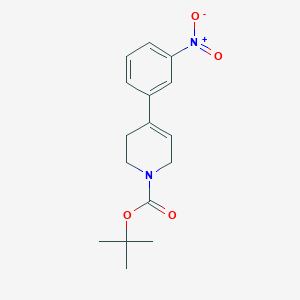
Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Descripción
TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE is a complex organic compound that features a nitrophenyl group attached to a tetrahydropyridine ring, which is further substituted with a tert-butyl ester group
Propiedades
Fórmula molecular |
C16H20N2O4 |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(19)17-9-7-12(8-10-17)13-5-4-6-14(11-13)18(20)21/h4-7,11H,8-10H2,1-3H3 |
Clave InChI |
ILZZTMHEDJZXJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the formation of the tetrahydropyridine ring through cyclization reactions. The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitrophenyl and tetrahydropyridine moieties. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butyl-3-nitrophenylboronic acid: Shares the nitrophenyl group but differs in the presence of a boronic acid group instead of the tetrahydropyridine ring.
Indole derivatives: Similar in their aromatic nature and potential biological activities but differ in their core structure.
Uniqueness
TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE is unique due to its combination of a nitrophenyl group with a tetrahydropyridine ring and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


